molecular formula C14H22 B15169194 Cyclotetradeca-1,3,9-triene CAS No. 651325-56-3

Cyclotetradeca-1,3,9-triene

Cat. No.: B15169194
CAS No.: 651325-56-3
M. Wt: 190.32 g/mol
InChI Key: UHCNTOAYHLZAGU-UHFFFAOYSA-N
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Description

Cyclotetradeca-1,3,9-triene is a hydrocarbon compound with the molecular formula C14H14. It is a member of the annulene family, which are monocyclic hydrocarbons with alternating single and double bonds. This compound is of significant interest in organic chemistry due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclotetradeca-1,3,9-triene can be synthesized through various methods. One common approach involves the cyclization of linear polyenes under specific conditions. For example, the metal-catalyzed reductive coupling of 1,3-enynes to various electrophiles is an efficient tool for the preparation of conjugated dienes connected to various functional groups .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Cyclotetradeca-1,3,9-triene undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated hydrocarbons.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogens or other reactive species.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Cyclotetradeca-1,3,9-triene has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the properties of conjugated systems and aromaticity.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which Cyclotetradeca-1,3,9-triene exerts its effects involves its ability to participate in various chemical reactions due to its conjugated double bonds. These reactions often involve the formation of reactive intermediates, such as radicals or carbocations, which can then interact with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Cyclotetradeca-1,3,9-triene can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific arrangement of double bonds and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

651325-56-3

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

cyclotetradeca-1,3,9-triene

InChI

InChI=1S/C14H22/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-4,13-14H,5-12H2

InChI Key

UHCNTOAYHLZAGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC=CC=CCCCCC=CC1

Origin of Product

United States

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